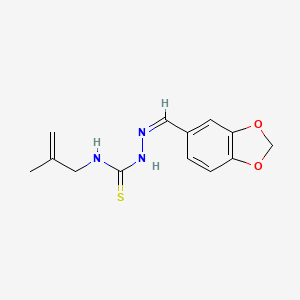
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone, also known as BDCMT, is a thiosemicarbazone derivative that has been extensively studied in the field of medicinal chemistry. It has shown promising results as an anticancer agent and is currently being investigated for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have anti-inflammatory and antioxidant effects. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of research is the development of new derivatives of 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone with improved properties, such as increased solubility. Additionally, 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has shown potential as a therapeutic agent for other diseases, such as Alzheimer's disease and malaria, and further research in these areas could be promising.
Synthesemethoden
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide and subsequent reaction with methyl vinyl ketone. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been studied extensively for its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for a potential anticancer drug.
Eigenschaften
IUPAC Name |
1-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(2)6-14-13(19)16-15-7-10-3-4-11-12(5-10)18-8-17-11/h3-5,7H,1,6,8H2,2H3,(H2,14,16,19)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDHQCVWUHYINF-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NN=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CNC(=S)N/N=C\C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17416254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

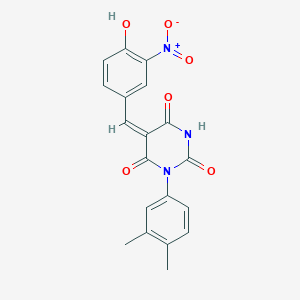
![4-(4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5908498.png)
![N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5908503.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908506.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)
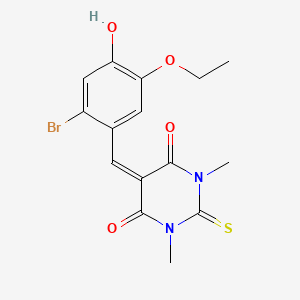
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide](/img/structure/B5908532.png)

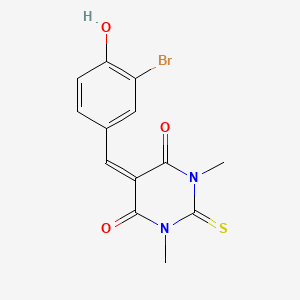
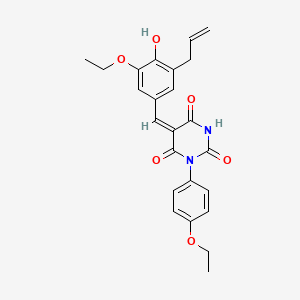
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5908552.png)
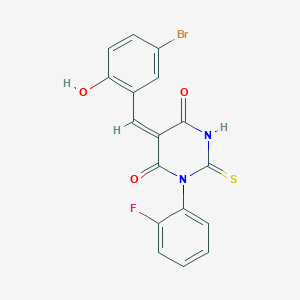
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908589.png)
![1-(3-ethoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5908604.png)